Quinolone Antibacterial Synthon: (1S,4S)-Methyl Substitution Confers Superior In Vivo Pharmacodynamic Profile versus 8 Alternative Diazabicycloalkyl Side Chains
In a systematic SAR study of 7‑diazabicycloalkylquinolonecarboxylic acids evaluating nine distinct C7 diazabicycloalkyl side chains – including (1S,4S)-5‑methyl‑2,5‑diazabicyclo[2.2.1]heptane, (1S,4S)-2,5‑diazabicyclo[2.2.1]heptane (unsubstituted), (1R,4R)-5‑methyl‑2,5‑diazabicyclo[2.2.1]heptane (enantiomer), 8‑methyl‑3,8‑diazabicyclo[3.2.1]octane, 9‑methyl‑3,9‑diazabicyclo[4.2.1]nonane, 1,4‑diazabicyclo[3.2.2]nonane, 1,4‑diazabicyclo[3.3.1]nonane, and 9‑methyl‑3,9‑diazabicyclo[3.3.1]nonane – the combination of N1 cyclopropyl and C7 (1S,4S)-5‑methyl‑2,5‑diazabicyclo[2.2.1]hept‑2‑yl appendage conferred the best overall antibacterial, physicochemical, and pharmacodynamic properties, leading to the selection of danofloxacin (2c) as a development candidate [1]. Although in vitro potency was not highly variable across side chains, the relative potencies observed in mouse, swine, and cattle infection models correlated well with those seen in vitro, indicating that the (1S,4S)‑methyl substitution provided superior in vivo pharmacodynamics [1].
| Evidence Dimension | Overall antibacterial, physicochemical, and pharmacodynamic property optimization in quinolone scaffold |
|---|---|
| Target Compound Data | Best overall properties among nine side chains tested; selected for development as danofloxacin (Advocin) |
| Comparator Or Baseline | Eight comparator side chains including (1S,4S)-unsubstituted, (1R,4R)-methyl enantiomer, and five different bicyclic ring systems |
| Quantified Difference | The (1S,4S)-methyl derivative was selected as the development candidate; other side chains did not match the combined antibacterial–physicochemical–pharmacodynamic profile |
| Conditions | In vitro antibacterial assays against veterinary pathogenic bacteria; in vivo mouse, swine, and cattle infection models (J. Med. Chem. 1992, 35, 611–620) |
Why This Matters
Procuring the (1S,4S)‑2‑methyl dihydrochloride directly provides the validated chiral building block that produced the optimized quinolone candidate; alternative side chains or the wrong enantiomer yield inferior pharmacological outcomes.
- [1] McGuirk, P. R., Jefson, M. R., Mann, D. D., Elliott, N. C., Chang, P., Cisek, E. P., Cornell, C. P., Gootz, T. D., Haskell, S. L., Hindahl, M. S., & others. (1992). Synthesis and structure–activity relationships of 7‑diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine. Journal of Medicinal Chemistry, 35(4), 611–620. View Source
